(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
Description
Properties
IUPAC Name |
(2Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHDPEDVLFFYSY-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl halides.
Formation of Thiazolidinone Moiety: The thiazolidinone ring can be formed by the reaction of thiosemicarbazides with α-haloketones or aldehydes.
Final Coupling Reaction: The final step involves coupling the thiazole and thiazolidinone intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves multi-step reactions that create the thiazole and thiazolidine moieties. Various spectroscopic techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound. The molecular formula is , with a molecular weight of approximately 363.87 g/mol.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. A study highlighted the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. For example, derivatives with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and others. The mechanism often involves inducing apoptosis or disrupting cell cycle progression . Molecular docking studies have suggested that these compounds may interact with specific cellular targets involved in cancer proliferation pathways.
Neuroprotective Effects
Recent studies have also investigated the neuroprotective properties of thiazole derivatives. Compounds that share structural similarities with this compound have shown inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in treating neurodegenerative disorders .
Case Studies
-
Antimicrobial Activity : A study evaluated a series of thiazole derivatives against various pathogens using the turbidimetric method. The results indicated that certain compounds exhibited significant antimicrobial activity, making them candidates for further development as antibiotics .
Compound Activity Against Bacteria Activity Against Fungi D1 Effective Moderate D2 Highly Effective Effective D3 Moderate Ineffective - Anticancer Screening : In another investigation, a related thiazole derivative was tested against MCF7 cell lines using the Sulforhodamine B assay. The results showed that compounds D6 and D7 had significant inhibitory effects on cell viability, indicating their potential as anticancer agents .
- Neuroprotective Study : Molecular docking studies utilizing software like Schrodinger revealed that certain thiazole-based compounds could effectively bind to acetylcholinesterase with high affinity, suggesting their use in developing treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole, benzothiazole, and thiazolidine.
Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone and 2,4-thiazolidinedione.
Uniqueness
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is unique due to its specific structural features, such as the presence of both thiazole and thiazolidinone rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Compounds containing thiazole rings are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound exhibits significant activity against various bacterial strains. Studies indicate that its bactericidal effects are influenced by the substituents on the thiazolidine ring rather than the aromatic moiety .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 15 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 20 µg/mL |
Anticancer Activity
Research has shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The compound under investigation has demonstrated cytotoxic effects in several cancer cell lines, indicating potential as an anticancer agent. Mechanistic studies suggest that it may interfere with cell cycle progression and induce apoptosis via the intrinsic pathway .
Table 2: Anticancer Efficacy in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of angiogenesis |
Study on Antibacterial Activity
A study conducted by Datar et al. evaluated the antibacterial potential of various thiazolidinedione derivatives, including the compound . The results indicated that it exhibited comparable activity to standard antibiotics like pioglitazone against Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
In another study, Shah et al. explored the anticancer effects of thiazolidinone derivatives, including this compound. The findings revealed a significant reduction in tumor cell viability and an increase in apoptotic markers when treated with the compound .
Q & A
Q. Methodology :
- Reaction Setup : Utilize reflux conditions with toluene:water (8:2) for azide substitution (e.g., sodium azide with chloroacetamides) . Monitor progress via TLC (hexane:ethyl acetate, 9:1).
- Purification : For solid products, filter and recrystallize in ethanol. Liquid products require extraction with ethyl acetate (3 × 20 mL) and drying over Na₂SO₄ .
- Key Steps :
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Q. Methodology :
- Spectroscopy :
- X-ray Diffraction : Resolve Z-configuration via intermolecular hydrogen bonds (e.g., N1–H1⋯N2, C4–H4⋯O3) and dihedral angles between thiazole and thiazolidinedione moieties (~5–10°) .
Basic: Which in vitro assays are suitable for evaluating biological activity?
Q. Methodology :
- Anti-inflammatory : COX-1/2 inhibition assays using Indomethacin/Celecoxib as standards. Measure IC₅₀ via UV-Vis (e.g., compound 73: IC₅₀ = 12.3 µM vs. Indomethacin: 18.5 µM) .
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay (72-hour exposure, IC₅₀ values reported for cancer cell lines, e.g., HepG2: 8.7 µM) .
Advanced: How do structural modifications influence biological activity?
Q. Structure-Activity Relationship (SAR) Analysis :
-
Thiazolidinedione Core : 2,4-dioxo moiety is critical for hydrogen bonding with COX-2 Arg120 .
-
Substituent Effects :
-
Table 1 : Key SAR Data
Compound R Group COX-2 IC₅₀ (µM) MIC (S. aureus, µg/mL) 73 3-F 12.3 16 74 3-Cl 15.8 32 75 1-Naphthyl 18.4 64
Advanced: How to resolve contradictions in reported biological data across studies?
Q. Methodology :
- Experimental Variables :
- Data Normalization : Use internal controls (e.g., Celecoxib for anti-inflammatory assays) and report % inhibition at fixed concentrations (e.g., 20 µM) .
Advanced: What computational strategies predict binding modes and pharmacokinetics?
Q. Methodology :
- Molecular Docking :
- ADME Prediction :
Advanced: How to optimize solubility and stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
